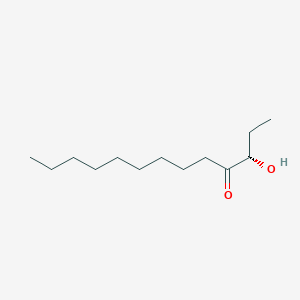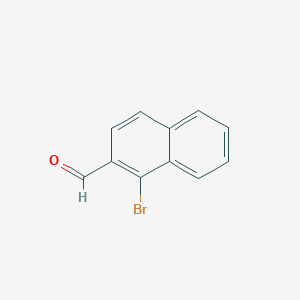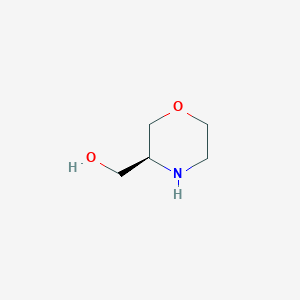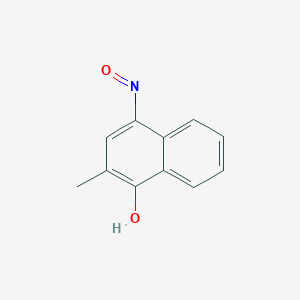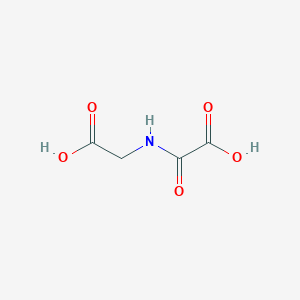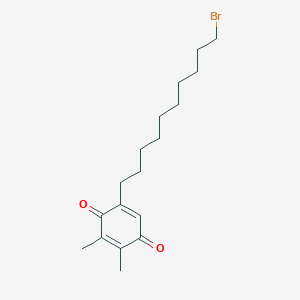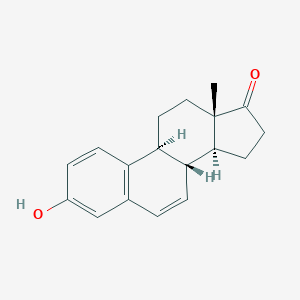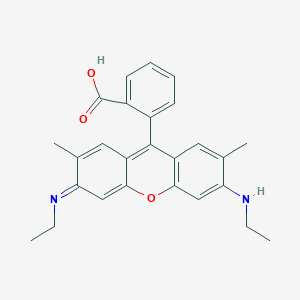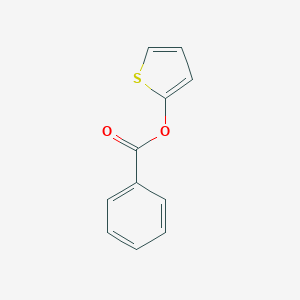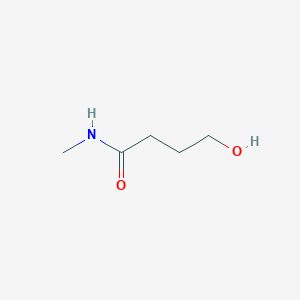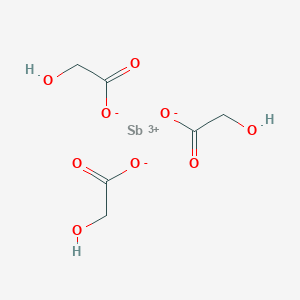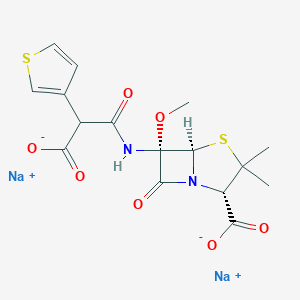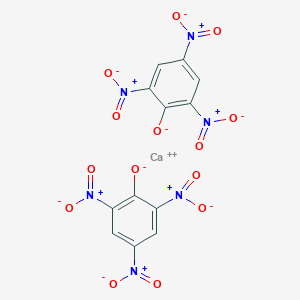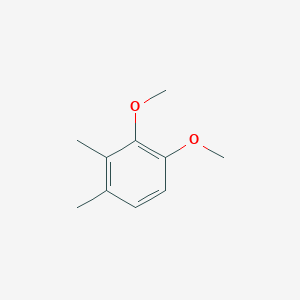
1,2-Dimethoxy-3,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3,4-dimethylbenzene, also known as veratrole or 3,4-dimethoxytoluene, is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance and flavor industry. In addition, 1,2-Dimethoxy-3,4-dimethylbenzene has been studied for its potential applications in scientific research due to its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-3,4-dimethylbenzene is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Effets Biochimiques Et Physiologiques
1,2-Dimethoxy-3,4-dimethylbenzene has been shown to have various biochemical and physiological effects on the body. It can increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, leading to improved cognitive function and mood. It can also lower blood pressure and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Dimethoxy-3,4-dimethylbenzene in lab experiments is its low toxicity and high solubility in various solvents. It is also relatively easy to synthesize and has a long shelf life. However, its potential side effects and interactions with other compounds must be carefully considered, and further research is needed to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for the study of 1,2-Dimethoxy-3,4-dimethylbenzene. One possible direction is the development of new drugs and therapies based on its antibacterial, antifungal, and antitumor properties. Another direction is the study of its mechanisms of action and potential interactions with other compounds. Further research is also needed to fully understand its effects on the body and its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 1,2-Dimethoxy-3,4-dimethylbenzene can be achieved through several methods, including the reaction of 3,4-dimethylphenol with methanol and sulfuric acid or the reaction of veratryl alcohol with hydrochloric acid. The latter method is preferred due to its higher yield and lower environmental impact.
Applications De Recherche Scientifique
1,2-Dimethoxy-3,4-dimethylbenzene has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
248252-69-9 |
|---|---|
Nom du produit |
1,2-Dimethoxy-3,4-dimethylbenzene |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1,2-dimethoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-7-5-6-9(11-3)10(12-4)8(7)2/h5-6H,1-4H3 |
Clé InChI |
MOWKJTWPZXQWTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)OC)OC)C |
SMILES canonique |
CC1=C(C(=C(C=C1)OC)OC)C |
Synonymes |
1,2-Dimethoxy-3,4-dimethylbenzene_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



